8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
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Overview
Description
8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride is an organic compound with the chemical formula C9H16ClNO3. It belongs to the family of spiro compounds, which are characterized by the fusion of two cyclic molecules. This compound is a member of the azaspirocyclic family, known for their wide range of biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the most commonly used methods for synthesizing 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another method involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of other spirocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, including carbonic anhydrase and acetylcholinesterase.
Medicine: Exhibits anticancer activity in some cell lines.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of various enzymes. For example, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase, which play crucial roles in physiological processes. The exact molecular targets and pathways involved in its anticancer activity are still under investigation.
Comparison with Similar Compounds
Uniqueness: 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride is unique due to its specific molecular structure, which imparts distinct biological and pharmacological properties. Its ability to inhibit multiple enzymes and its potential anticancer activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(10-6-7)1-3-13-4-2-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMAXGSIKHUGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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